molecular formula C17H23Cl3N2O3S B15081237 ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15081237
M. Wt: 441.8 g/mol
InChI Key: IHSDVGKWNLSOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a branched amino-acyl moiety at position 2. The amino group is functionalized with a 2,2,2-trichloroethyl chain and a 2,2-dimethylpropanoyl (pivaloyl) group. This combination of electron-withdrawing trichloroethyl and bulky pivaloyl substituents likely enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological evaluation .

Properties

Molecular Formula

C17H23Cl3N2O3S

Molecular Weight

441.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H23Cl3N2O3S/c1-5-25-13(23)11-9-7-6-8-10(9)26-12(11)21-14(17(18,19)20)22-15(24)16(2,3)4/h14,21H,5-8H2,1-4H3,(H,22,24)

InChI Key

IHSDVGKWNLSOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the trichloroethyl group: This is achieved through a substitution reaction using trichloroethylamine.

    Attachment of the dimethylpropanoyl group: This step involves the acylation of the intermediate product with 2,2-dimethylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Conditions Product Yield Notes
1M NaOH (aqueous, reflux)2-({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid~75%Requires 8–12 hours
H₂SO₄ (conc., 60°C)Same as above~65%Faster but with side-product risks

Nucleophilic Substitution at Trichloroethyl Group

The electron-deficient trichloromethyl moiety facilitates nucleophilic substitution.

Reagent Conditions Product Mechanism
NH₃ (excess)Ethanol, 50°C, 6 hoursEthyl 2-({2-amino-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateSN₂ displacement of Cl⁻
KSCNDMF, 80°C, 4 hoursEthyl 2-({2-thiocyanato-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateRadical-mediated substitution

Redox Reactions

The thiophene ring and amide groups participate in redox processes:

Oxidation

  • Thiophene Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide or sulfone, altering electronic properties .

  • Amide Group : Rarely oxidized under standard conditions due to steric protection by the 2,2-dimethylpropanoyl group.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrocyclopenta ring to a fully saturated cyclopentane system, modifying conformational flexibility .

Coupling Reactions

The amino group adjacent to the thiophene core enables cross-coupling:

Reaction Type Catalyst Product Application
Ullmann CouplingCuI, 1,10-phenBiaryl derivatives with enhanced π-stacking capabilitiesDrug design
Suzuki-MiyauraPd(PPh₃)₄Boronic acid-functionalized analogs for polymer synthesisMaterials science

Amide Condensation

The 2,2-dimethylpropanoylamino group reacts with primary amines under Dean-Stark conditions to form imidazolidinones, useful in heterocyclic chemistry .

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

  • Cleavage of the trichloroethyl group (releasing HCl and Cl₂)

  • Ring-opening of the cyclopenta[b]thiophene core

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trichloroethyl group in the target compound may stabilize the molecule via inductive effects, contrasting with electron-donating groups like methoxy in analogues (e.g., Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)propenoyl]amino}-...) .

Computational and Structural Analysis

  • Docking Studies : AutoDock Vina predicts improved binding affinities for fluorobenzoyl analogues due to halogen bonding with viral polymerase .
  • Physicochemical Properties: The target compound’s calculated XLogP3 (~5.9) aligns with analogues like ethyl 2-[(4-phenylbenzoyl)amino]-... (XLogP3 = 5.9), indicating similar membrane permeability .

Biological Activity

Ethyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₇H₂₃Cl₃N₂O₃S
  • Molecular Weight : 441.807 g/mol

This compound features a cyclopentathiophene core structure that is often associated with various biological activities.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyclopentathiophene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects against human cancer cells, suggesting a potential mechanism involving the disruption of cellular signaling pathways critical for cancer cell survival .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Protein Kinases : Some derivatives have shown inhibitory effects on key protein kinases involved in cancer progression.
  • Modulation of Gene Expression : Compounds in this class may influence transcription factors associated with stem cell pluripotency and differentiation, such as Oct3/4, which is crucial in maintaining the undifferentiated state of stem cells .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity toward several cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.
  • Antimicrobial Activity : Related compounds have been tested for antimicrobial properties against various pathogens. The presence of the thiophene ring enhances the interaction with microbial membranes, leading to increased permeability and cell death .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has revealed that modifications to the cyclopentathiophene core can enhance biological activity. For instance, substituents at specific positions can significantly alter potency and selectivity against different biological targets .

Data Tables

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Protein Kinase InhibitionDisrupts signaling pathways

Q & A

Q. Optimization :

  • Solvents (e.g., DMF for solubility), catalysts (e.g., LiAlH4 for reduction steps), and slow reagent addition improve yields (typically 60–75%) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy) of structurally similar thiophene derivatives?

Contradictions often arise from divergent assay conditions or structural nuances. Methodological approaches include:

  • Comparative SAR Studies : Systematically alter substituents (e.g., trichloroethyl vs. cyano groups) and test activity across standardized assays (e.g., DPPH for antioxidant, COX-2 inhibition for anti-inflammatory) .
  • In Silico Modeling : Use molecular docking to predict binding affinities to targets like NF-κB (anti-inflammatory) or Nrf2 (antioxidant), identifying key interactions (e.g., hydrogen bonding with the trichloroethyl group) .
  • Dose-Response Analysis : Quantify EC50 values under consistent cell lines (e.g., RAW 264.7 macrophages) to differentiate potency thresholds .

Basic: What spectroscopic and crystallographic techniques are recommended for confirming the molecular structure?

  • X-Ray Crystallography : Resolves bond angles and stereochemistry (e.g., cyclopenta[b]thiophene core geometry) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., ethyl ester CH3 at δ 1.2–1.4 ppm, NH groups at δ 5.5–6.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and trichloroethyl carbons (δ 70–80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z ~500–550) .

Advanced: What computational strategies predict interaction mechanisms between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions (e.g., hydrophobic packing of the cyclopenta[b]thiophene core in enzyme pockets) .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific groups (e.g., trichloroethyl enhances entropy-driven binding) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from the carboxylate group) for virtual screening against targets like TNF-α .

Basic: What are the primary safety considerations and handling protocols for laboratory synthesis?

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Protocols :
    • Use fume hoods and PPE (nitrile gloves, goggles).
    • Avoid aqueous workup for moisture-sensitive steps (e.g., trichloroethyl substitution) .
    • Store at 2–8°C in amber vials to prevent decomposition .

Advanced: How do structural modifications influence pharmacokinetic properties and target selectivity?

  • Trichloroethyl Group : Enhances lipophilicity (logP ↑ by ~1.5 units), improving blood-brain barrier penetration but increasing hepatotoxicity risk .
  • Dimethylpropanoyl Substitution : Reduces metabolic clearance (CYP3A4 inhibition) and increases plasma half-life in rodent models .
  • Analog Testing : Replace the cyclopenta[b]thiophene with benzo[b]thiophene; observe 2-fold lower COX-2 inhibition due to reduced planar stacking .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antioxidant : DPPH radical scavenging (IC50 < 50 µM indicates potency) .
  • Anti-inflammatory : Nitric oxide inhibition in LPS-stimulated macrophages (≥70% suppression at 10 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (SI > 10 preferred) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., downregulation of IL-6 and IL-1β in treated macrophages) .
  • Protein Binding Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD < 1 µM for high affinity) .
  • In Vivo Models : Adjuvant-induced arthritis in rats (dose: 10 mg/kg/day) with histopathology confirmation of reduced synovitis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.